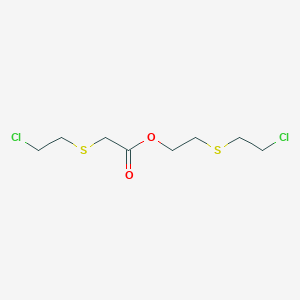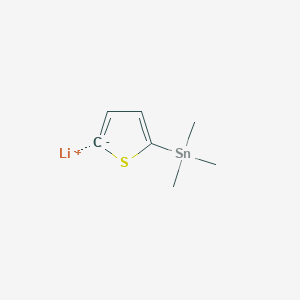![molecular formula C21H16O3 B14365841 3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one CAS No. 92688-35-2](/img/structure/B14365841.png)
3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one: is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a biphenyl group attached to a benzofuran core, which is further substituted with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of biphenyl with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. Benzofuran derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is investigated for its potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects. Researchers are particularly interested in its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it may interact with receptors in the nervous system, leading to its potential use as an anti-inflammatory agent.
Vergleich Mit ähnlichen Verbindungen
- 3-([1,1’-Biphenyl]-4-yl)-3-hydroxy-2-benzofuran-1(3H)-one
- 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1-ol
- 4-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one
Comparison: Compared to similar compounds, 3-([1,1’-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one is unique due to the presence of the methoxy group at the 3-position of the benzofuran ring. This substitution significantly influences its chemical reactivity and biological activity. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the biphenyl group provides structural rigidity, which can enhance the compound’s binding affinity to specific molecular targets.
Eigenschaften
CAS-Nummer |
92688-35-2 |
|---|---|
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
3-methoxy-3-(4-phenylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O3/c1-23-21(19-10-6-5-9-18(19)20(22)24-21)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI-Schlüssel |
ACIDKCFXJSEXBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


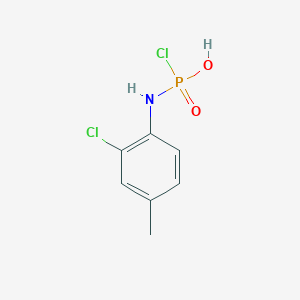
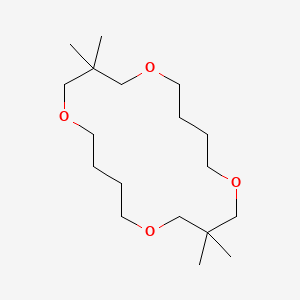
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
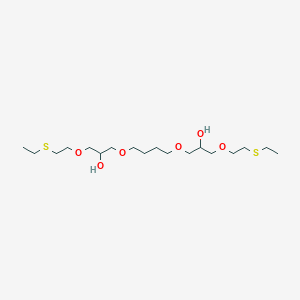
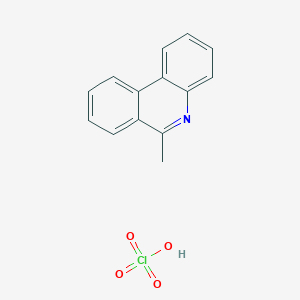
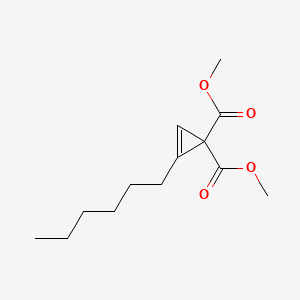
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
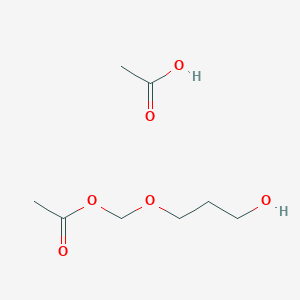
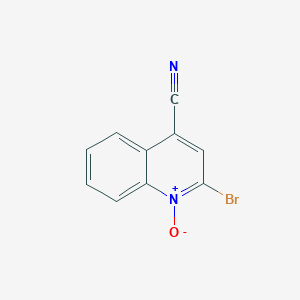
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
